Phénoxyéthane-benzène

Vue d'ensemble

Description

2-Phenylethyl phenyl ether, also known as 2-Phenylethyl phenyl ether, is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Phenylethyl phenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylethyl phenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Oxydation sélective catalytique dans un modèle de lignine Le phénoxyéthane-benzène est utilisé comme composé modèle de lignine pour l'oxydation catalytique de la liaison β-O-4 . Le procédé utilise un nanocatalyseur polyoxométalate de type Keggin et l'optimisation des conditions opérationnelles du procédé a été réalisée à l'aide d'une méthodologie de surface de réponse . Les conditions optimales qui maximisaient la conversion du this compound étaient 137 °C, 3,5 h et 200 mg de catalyseur .

Hydrodésoxygénation pour produire des hydrocarbures aromatiques

Le this compound, qui représente la liaison β-O-4 dominante dans la lignine, peut être hydrodésoxygéné sélectivement pour produire du benzène et de l'éthylbenzène . Ce procédé est réalisé en utilisant un catalyseur Ru/zirconium sulfate (Ru/SZ) multifonctionnel en phase aqueuse .

Clivage hydrolytique de la liaison C–O

Le this compound peut subir un clivage hydrolytique de la liaison C–O en solution aqueuse acide/alcaline . Pour l'hydrolyse du this compound, le 2-phényléthanol et le phénol ont été formés comme produits principaux dans les solutions de AlCl3, tandis que le styrène était préféré avec Na2CO3 .

Mécanisme D'action

Target of Action

It’s known that phenolic compounds, which phenethoxybenzene is a part of, often interact with proteins, enzymes, and cell membranes .

Mode of Action

It’s known that phenolic compounds can interact with their targets through hydrogen bonding and hydrophobic interactions . They can also donate hydrogen atoms or electrons, acting as antioxidants .

Biochemical Pathways

Phenethoxybenzene is involved in the hydrolytic cleavage of lignin-derived C-O bonds in acidic/alkaline aqueous solutions . The hydrolysis of Phenethoxybenzene results in the formation of 2-phenylethanol and phenol in AlCl3 solutions, while styrene is preferred with Na2CO3 .

Pharmacokinetics

Phenolic compounds are generally known for their bioavailability, which can be influenced by factors such as molecular size, polarity, and the presence of efflux transporters .

Result of Action

The hydrolysis of Phenethoxybenzene leads to the formation of 2-phenylethanol and phenol in AlCl3 solutions, while styrene is preferred with Na2CO3 . These products have various applications, with 2-phenylethanol being used in food and cosmetics for its rose-like fragrance .

Action Environment

The action of Phenethoxybenzene is influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of Phenethoxybenzene was found to be optimal at a temperature of 137 °C .

Analyse Biochimique

Biochemical Properties

2-Phenylethyl phenyl ether plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the binding of 2-Phenylethyl phenyl ether to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with other biomolecules such as transport proteins, influencing their function and stability.

Cellular Effects

The effects of 2-Phenylethyl phenyl ether on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is critical for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins in this pathway, 2-Phenylethyl phenyl ether can alter gene expression and cellular metabolism. Furthermore, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, 2-Phenylethyl phenyl ether exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to changes in the conformation and activity of these molecules, resulting in altered biochemical pathways. For instance, the inhibition of cytochrome P450 enzymes by 2-Phenylethyl phenyl ether can lead to decreased metabolism of certain drugs, affecting their efficacy and toxicity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylethyl phenyl ether can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to 2-Phenylethyl phenyl ether can lead to changes in cell viability and function, particularly in cells involved in metabolic processes.

Dosage Effects in Animal Models

The effects of 2-Phenylethyl phenyl ether in animal models are dose-dependent. At low doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity . In animal studies, threshold effects have been noted, where a certain concentration of 2-Phenylethyl phenyl ether is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, likely due to the compound’s interaction with metabolic enzymes and the subsequent generation of reactive metabolites.

Metabolic Pathways

2-Phenylethyl phenyl ether is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2-Phenylethyl phenyl ether, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell. The interaction of 2-Phenylethyl phenyl ether with cofactors such as NADPH is also crucial for its metabolism.

Transport and Distribution

Within cells and tissues, 2-Phenylethyl phenyl ether is transported and distributed through interactions with specific transport proteins . These proteins facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 2-Phenylethyl phenyl ether can affect its biological activity, as different tissues may exhibit varying levels of sensitivity to the compound.

Subcellular Localization

The subcellular localization of 2-Phenylethyl phenyl ether is an important factor in its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria . These organelles are key sites for metabolic processes, and the presence of 2-Phenylethyl phenyl ether in these compartments can influence its interactions with enzymes and other biomolecules. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations.

Activité Biologique

2-Phenylethyl phenyl ether, also known as β-O-4 lignin model compound, is a significant compound in the context of lignin valorization and biorefinery processes. This article explores its biological activity, focusing on its chemical properties, catalytic behavior, and potential applications in various fields, particularly in the conversion of lignin into valuable chemicals.

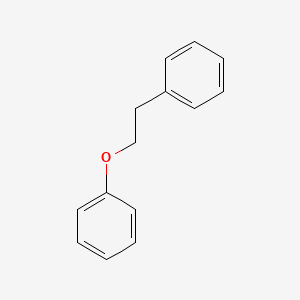

Chemical Structure and Properties

2-Phenylethyl phenyl ether is characterized by its ether functional group linking two phenyl rings through an ethyl bridge. This structure contributes to its reactivity in various chemical transformations, particularly in catalytic processes aimed at breaking down lignin.

Catalytic Activity

Recent studies have highlighted the catalytic potential of 2-phenylethyl phenyl ether in hydrogenolysis reactions. The cleavage of C–O bonds in this compound has been extensively investigated using various nickel-based catalysts.

Key Findings from Research Studies

-

Hydrogenolysis Reactions :

- A study demonstrated that under specific conditions (393 K and 0.6 MPa H₂), 2-phenylethyl phenyl ether underwent hydrogenolysis to yield a mixture of cyclohexanol and ethylbenzene, with selectivities reaching 50% for both products .

- Another investigation reported that the conversion rate increased from 40.7% to 98.2% over four hours under optimized hydrogen pressure conditions, indicating high reactivity and selectivity towards hydrogenation products .

-

Catalyst Performance :

- The performance of nickel catalysts was found to be influenced by the size of nickel nanoparticles. Optimal particle sizes led to improved turnover frequencies (TOF), with values recorded up to 3486 h⁻¹ under specific conditions .

- The study also noted that larger nickel particles provided a balance between catalytic stability and activity, crucial for industrial applications.

Table: Summary of Catalytic Activity

| Catalyst Type | Reaction Conditions | Conversion Rate (%) | Major Products | Selectivity (%) |

|---|---|---|---|---|

| Ni/SiO₂ | 393 K, 0.6 MPa H₂ | 98.2 (4h) | Cyclohexanol, Ethylbenzene | 50 |

| Ni/CeO₂ | Varying pressures | Up to 98% | Ethylbenzene | High |

Biological Implications

The biological activity of 2-phenylethyl phenyl ether extends beyond catalytic applications. Its structural similarity to various natural compounds allows it to interact with biological systems, potentially influencing metabolic pathways.

-

Phenolic Interactions :

- As a phenolic compound, it can engage in hydrogen bonding and hydrophobic interactions with biological targets. This property suggests potential applications in pharmaceuticals or as a bioactive agent.

-

Tissue Sensitivity :

- The distribution of 2-phenylethyl phenyl ether across different tissues may affect its biological activity, indicating varying levels of sensitivity and response depending on the biological environment.

Case Study 1: Lignin Valorization

A comprehensive study on the catalytic conversion of lignin-derived molecules highlighted the role of 2-phenylethyl phenyl ether as a model compound for developing efficient biorefinery processes. The study emphasized eco-friendly methods for transforming lignin into specialty chemicals using heterogeneous catalysts .

Case Study 2: Hydrogenation Processes

Research focusing on the selective hydrodeoxygenation of lignin emphasized the importance of optimizing reaction conditions for maximizing yields from compounds like 2-phenylethyl phenyl ether. The findings indicated significant advancements in producing high-value aromatic compounds through tailored catalytic processes .

Propriétés

IUPAC Name |

2-phenoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGBCQEHZWHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193525 | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40515-89-7 | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040515897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.